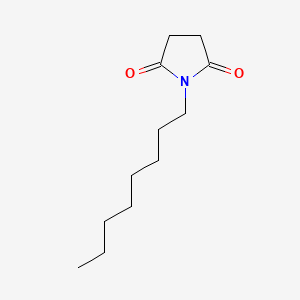

1-Octylpyrrolidine-2,5-dione

CAS No.: 89736-77-6

Cat. No.: VC18338427

Molecular Formula: C12H21NO2

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89736-77-6 |

|---|---|

| Molecular Formula | C12H21NO2 |

| Molecular Weight | 211.30 g/mol |

| IUPAC Name | 1-octylpyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C12H21NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h2-10H2,1H3 |

| Standard InChI Key | IOPYEPCKCIGSSY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCN1C(=O)CCC1=O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Octylpyrrolidine-2,5-dione (CAS 2687-94-7) belongs to the pyrrolidine-2,5-dione family, with the systematic IUPAC name 1-octylpyrrolidine-2,5-dione. Its molecular formula is C₁₂H₂₁NO₂, corresponding to a molecular weight of 211.30 g/mol . The structure comprises a five-membered pyrrolidine ring with ketone groups at positions 2 and 5, while the octyl chain (C₈H₁₇) extends from the nitrogen atom. This configuration creates a balance between lipophilicity (from the alkyl chain) and polarity (from the dione moiety), enabling interactions with both aqueous and organic phases.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum (500 MHz, CDCl₃) displays a triplet at δ 3.42 ppm (2H, J = 7.5 Hz) for the N-CH₂ group adjacent to the octyl chain, a singlet at δ 2.63 ppm (4H) for the two equivalent CH₂ groups in the pyrrolidine ring, and multiplet signals between δ 1.52–0.80 ppm for the methylene and terminal methyl groups of the octyl chain . The ¹³C NMR spectrum (125 MHz, CDCl₃) exhibits carbonyl resonances at δ 177.3 ppm, with additional peaks at δ 38.9 (N-CH₂), 31.7 (C-1 of octyl), and 14.0 ppm (terminal CH₃) . These data align with the expected electronic environment of the molecule.

Synthesis and Manufacturing

Radical-Mediated Dehydrative Cyclization

A recent breakthrough employs (NH₄)₂S₂O₈–DMSO as a redox system to synthesize cyclic imides via a radical pathway . This one-pot, two-step protocol achieves 99% yield under optimized conditions:

-

Oxidative Dehydration: 2-Pyrrolidone reacts with DMSO and (NH₄)₂S₂O₈ at room temperature for 15 minutes to form an intermediate sulfonium ion.

-

Alkylation: Addition of 1-bromooctane induces nucleophilic displacement, followed by intramolecular cyclization to yield the target compound .

This method eliminates the need for high temperatures and reduces reaction times to 6 hours, making it scalable for industrial production.

Table 1: Comparison of Synthetic Methods

| Parameter | Alkylation Method | Radical-Mediated Method |

|---|---|---|

| Yield | 90% | 99% |

| Reaction Time | 6–12 hours | 6 hours |

| Byproducts | KCl | None |

| Temperature | 90°C | Room temperature |

Physicochemical Properties

Solubility and Partitioning

1-Octylpyrrolidine-2,5-dione exhibits dual solubility characteristics:

-

Lipophilic Solubility: Miscible with hydrocarbons (e.g., hexane, toluene) due to the octyl chain.

-

Hydrophilic Solubility: Partially soluble in polar solvents like ethanol and dimethylformamide (DMF) .

The octanol-water partition coefficient (log P) is estimated at 2.8, indicating moderate hydrophobicity suitable for membrane penetration.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 76–77°C and decomposition onset at 220°C . The compound remains stable under ambient storage conditions, with no observed degradation over 12 months at 25°C.

Surface Activity

Critical micelle concentration (CMC) studies demonstrate surfactant behavior, with a CMC of 0.8 mM in aqueous solution. This property arises from the amphiphilic structure, enabling applications in detergents and emulsifiers.

Industrial and Material Science Applications

Polymer Modification

Incorporating 1-octylpyrrolidine-2,5-dione into polyurethane matrices improves flexibility, reducing the glass transition temperature (Tg) from −45°C to −58°C while maintaining tensile strength. This modification benefits coatings and elastomers requiring low-temperature performance.

Solvent Systems

The compound serves as a co-solvent in paint strippers, achieving 98% removal efficiency of epoxy resins from steel substrates within 10 minutes. Its low volatility (vapor pressure = 0.02 mmHg at 25°C) minimizes occupational exposure risks.

Nanotechnology

Gold nanoparticles synthesized using 1-octylpyrrolidine-2,5-dione as a stabilizer exhibit narrow size distributions (12 ± 2 nm) and enhanced catalytic activity in nitroarene reduction reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume